Fmoc-3-Abz-OH

Übersicht

Beschreibung

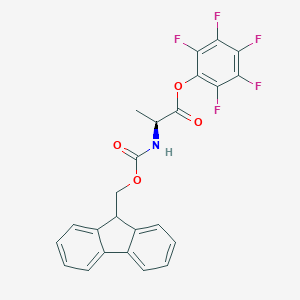

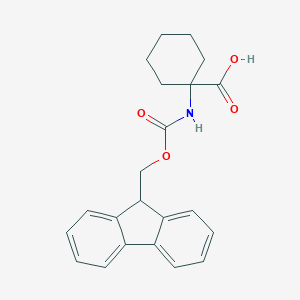

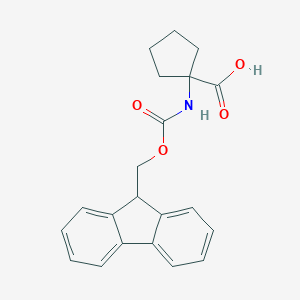

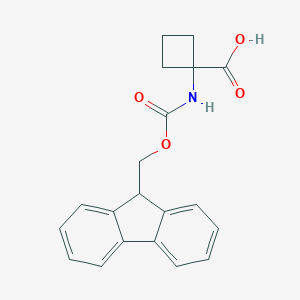

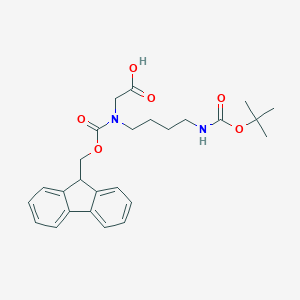

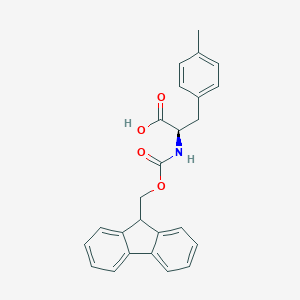

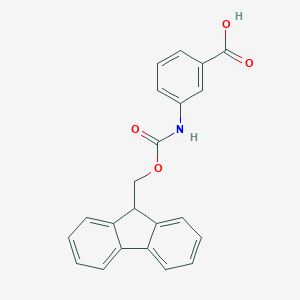

Fmoc-3-Abz-OH, also known as N-(fluorenylmethoxycarbonyl)-3-aminobenzoic acid, is a peptide compound . It has a molecular formula of C22H17NO4 and a molecular weight of 359.4 g/mol . The IUPAC name for this compound is 3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid .

Synthesis Analysis

The synthesis of Fmoc-3-Abz-OH involves the coupling of free diaminobenzoic acid and Fmoc-amino acids . This process yields pure products in 40-94% yield without any purification step in addition to precipitation . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported . This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles, or other similar sensitive functional groups, that are incompatible with traditional Fmoc deprotection conditions .Molecular Structure Analysis

The molecular structure of Fmoc-3-Abz-OH can be represented by the InChI string: InChI=1S/C22H17NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) . The Canonical SMILES for this compound is: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=O)O .Chemical Reactions Analysis

The Fmoc group in Fmoc-3-Abz-OH is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .Physical And Chemical Properties Analysis

Fmoc-3-Abz-OH has a molecular weight of 359.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound is 359.11575802 g/mol . The Topological Polar Surface Area of the compound is 75.6 Ų . The compound appears as a white powder and decomposes on heating .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-3-Abz-OH: is widely used in peptide synthesis , particularly in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the coupling of amino acids, preventing unwanted side reactions. This compound’s stability under mildly acidic conditions makes it an ideal choice for synthesizing complex peptides.

Biochemical Research

In biochemical research , Fmoc-3-Abz-OH serves as a building block for creating various peptides and proteins for experimental purposes . Its role is crucial in studying protein structure, function, and interactions, which are fundamental in understanding biological processes.

Medicinal Chemistry

In medicinal chemistry , Fmoc-3-Abz-OH is utilized to develop new therapeutic peptides and peptidomimetics . These compounds have applications in drug design and discovery, providing a pathway to novel treatments for various diseases.

Analytical Chemistry

Fmoc-3-Abz-OH: is also significant in analytical chemistry . It can be used to prepare standards and reagents for chromatographic analysis, aiding in the qualitative and quantitative determination of complex biological samples .

Chemical Engineering

In the field of chemical engineering , Fmoc-3-Abz-OH is involved in the synthesis of polymers and resins that are used in peptide synthesis . Its application extends to the development of new materials with potential industrial uses.

Materials Science

Lastly, in materials science , Fmoc-3-Abz-OH contributes to the development of new materials with specific biological functions . It’s used in creating bioactive surfaces and materials that can interact with biological systems, which is essential for biomedical engineering and tissue engineering.

Safety and Hazards

Safety measures for handling Fmoc-3-Abz-OH include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves should be used . The compound should be stored at temperatures between 2-8°C .

Relevant Papers The relevant papers retrieved discuss the synthesis of Fmoc-3-Abz-OH , its use in peptide synthesis , and its physical and chemical properties .

Wirkmechanismus

Target of Action

Fmoc-3-Abz-OH, also known as 3-(Fmoc-amino)benzoic acid , is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, where it acts as a protecting group .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a base-labile protecting group, which means it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-3-Abz-OH is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid during the synthesis, and is removed under basic conditions when no longer needed .

Pharmacokinetics

Its storage temperature is recommended to be 2-8°c , indicating that it may degrade or lose efficacy at higher temperatures.

Result of Action

The result of Fmoc-3-Abz-OH’s action is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptides without unwanted side reactions . After its purpose is served, it is removed from the synthesized peptide .

Action Environment

The action of Fmoc-3-Abz-OH is influenced by the pH of the environment. It is stable under acidic conditions but is removed under basic conditions . Temperature is also a factor, as it is recommended to be stored at low temperatures (2-8°C) .

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXDSSUGFNVDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-Abz-OH | |

CAS RN |

185116-42-1 | |

| Record name | 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.